2-Phenoxy-1-(2-phenylmorpholino)ethanone
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Description
“2-Phenoxy-1-(2-phenylmorpholino)ethanone” is a complex organic compound. It likely contains a phenoxy group (a phenol ether), an ethanone group (a ketone), and a phenylmorpholino group (a morpholine ring attached to a phenyl group) .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 2-phenoxy-1-phenylethanol (PPE) have been synthesized in a two-step manner. The first step involves the synthesis of 2-Phenoxy-1-phenylethanone precursor using 2-bromoacetophenone and phenol dissolved in acetone, to which K2CO3 is added .Scientific Research Applications
Degradation Mechanisms and Environmental Applications
Phenolic compounds, similar in structure to 2-Phenoxy-1-(2-phenylmorpholino)ethanone, have been investigated for their degradation mechanisms by enzymes such as laccase from Coriolus versicolor. These studies provide insight into the breakdown of complex organic molecules, potentially informing environmental remediation strategies for phenolic pollutants. For example, Kawai et al. (1988) demonstrated the enzymatic degradation of phenolic beta-1 lignin substructure model compounds, revealing specific cleavage and oxidation reactions facilitated by laccase enzymes (Kawai, Umezawa, & Higuchi, 1988).
Synthesis and Material Science Applications
In the realm of material science and synthetic chemistry, this compound-related compounds have been utilized as intermediates in the synthesis of complex polymers and other chemical entities. For instance, Hawker and Fréchet (1990) described a novel convergent growth approach to dendritic macromolecules, employing a methodology that could potentially incorporate molecules like this compound as building blocks to create highly structured polymers (Hawker & Fréchet, 1990).
Bioremediation and Toxicity Reduction
Furthermore, the study of bioremediation processes involves using microorganisms to reduce the toxicity of pollutants, including phenolic compounds. Raj et al. (2014) investigated the bioremediation of pulp and paper mill effluent by a laccase-producing Paenibacillus sp., which effectively reduced pollution parameters. This research underscores the potential of using microbial processes to degrade or transform phenolic substances, including those related to this compound, thus mitigating environmental pollution (Raj, Kumar, Haq, & Singh, 2014).
Antimicrobial Activity
Chemical compounds bearing the phenoxy and phenylmorpholino groups have also been evaluated for their antimicrobial properties. Dave et al. (2013) synthesized a compound structurally related to this compound and assessed its antimicrobial efficacy against various bacterial strains, highlighting the potential pharmaceutical applications of such molecules (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Properties
IUPAC Name |
2-phenoxy-1-(2-phenylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(14-22-16-9-5-2-6-10-16)19-11-12-21-17(13-19)15-7-3-1-4-8-15/h1-10,17H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHSYAHMVJZROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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